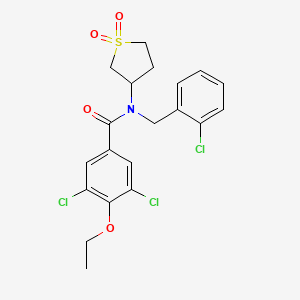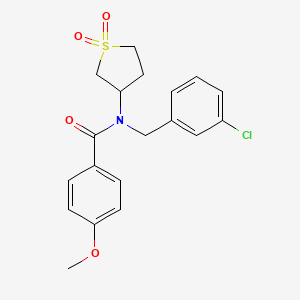
C28H18Cl4O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C28H18Cl4O3 is a complex organic molecule It is characterized by its four chlorine atoms, three oxygen atoms, and a substantial carbon backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H18Cl4O3 typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of This compound often scales up the laboratory methods, optimizing for yield and cost-effectiveness. This involves using large-scale reactors and continuous flow systems to ensure consistent quality and quantity of the product.
化学反応の分析
Types of Reactions
C28H18Cl4O3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
科学的研究の応用
C28H18Cl4O3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism by which C28H18Cl4O3 exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
C28H18Cl4O3: can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with similar carbon backbones and functional groups. The uniqueness of This compound lies in its specific arrangement of chlorine and oxygen atoms, which confer distinct chemical properties and reactivity .
List of Similar Compounds
- C28H18Cl4O2
- C28H18Cl3O3
- C28H18Cl4O4
These compounds share structural similarities but differ in the number and arrangement of chlorine and oxygen atoms, leading to variations in their chemical behavior and applications.
特性
分子式 |
C28H18Cl4O3 |
|---|---|
分子量 |
544.2 g/mol |
IUPAC名 |
(2E,6E)-2,6-bis[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H18Cl4O3/c29-22-8-2-6-20(26(22)31)24-12-10-18(34-24)14-16-4-1-5-17(28(16)33)15-19-11-13-25(35-19)21-7-3-9-23(30)27(21)32/h2-3,6-15H,1,4-5H2/b16-14+,17-15+ |
InChIキー |
YFMURRAGSQRZGK-YXLFCKQPSA-N |
異性体SMILES |
C1C/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C(=O)/C(=C/C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)/C1 |
正規SMILES |
C1CC(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12147393.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12147397.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12147402.png)
![4-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12147416.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12147417.png)
![Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12147421.png)
![2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12147426.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147429.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B12147442.png)


![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147461.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147471.png)
